1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one
Overview
Description
1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an aminophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets within the evolutionary cycle of trypanosoma cruzi .
Mode of Action
Related compounds have been shown to interact with their targets, resulting in inhibition of parasite proliferation
Biochemical Pathways
cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Pharmacokinetics
Related compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Related compounds have been shown to inhibit parasite proliferation and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminobenzoyl chloride with 3,3-dimethylazetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired azetidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group to halides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated azetidinones.
Scientific Research Applications
1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-3,3-dimethylazetidin-2-one
- 1-(4-Hydroxyphenyl)-3,3-dimethylazetidin-2-one
- 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one
Comparison: 1-(4-Aminophenyl)-3,3-dimethylazetidin-2-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, hydroxy, and methoxy analogs, the amino derivative exhibits different pharmacological properties and synthetic versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-3,3-dimethylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVORSDDGKMCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325168-07-8 | |
Record name | 1-(4-aminophenyl)-3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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